2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Description
Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Synthesis Analysis
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .Molecular Structure Analysis
The chemical structures of isoindoline-1,3-dione derivatives are typically elucidated by methods of elemental and spectral analysis, including FT–IR, H NMR, and MS .Chemical Reactions Analysis
Isoindoline-1,3-diones have diverse chemical reactivity and promising applications . They have been explored in various synthetic methodologies to access these intriguing heterocyclic compounds .Physical and Chemical Properties Analysis
The physicochemical properties of isoindoline-1,3-dione derivatives are typically determined on the basis of Lipiński’s rule .Mechanism of Action
Future Directions
The development of isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . The importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives has been emphasized, with the aim of unlocking their potential as therapeutic agents .
Properties
IUPAC Name |
2-[(4-butoxyanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-24-15-10-8-14(9-11-15)20-13-21-18(22)16-6-4-5-7-17(16)19(21)23/h4-11,20H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNWURLMPUNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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